

Application Notes and Protocols for the Analytical Determination of N-Nitroso-Furosemide

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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Introduction

Furosemide is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1][2] As a secondary amine, furosemide has the potential to form **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are of significant concern as they are classified as probable human carcinogens.[3] Consequently, regulatory bodies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3][4] This document provides detailed application notes and protocols for the analytical detection of **N-nitroso-furosemide**, intended for researchers, scientists, and drug development professionals. The primary focus is on a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Techniques for N-Nitroso-Furosemide Detection

Several advanced analytical techniques are suitable for the trace-level detection of **N-nitroso-furosemide**. The choice of method often depends on the required sensitivity, selectivity, and the matrix of the sample. Commonly employed techniques include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended technique due to its high sensitivity, specificity, and ability to handle

complex matrices.[3][5][6]

- High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive than LC-MS/MS, HPLC can be used for screening purposes or when mass spectrometric detection is unavailable. Method development can be challenging.[7]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable nitrosamines.[8] However, **N-nitroso-furosemide**'s molecular weight and polarity may pose challenges for GC-MS analysis without derivatization.

This application note will focus on a validated LC-MS/MS method for the determination of **N-nitroso-furosemide** in drug substances.

Application Note: LC-MS/MS Method for the Determination of N-Nitroso-Furosemide

This method provides a highly sensitive and selective approach for the quantification of **N-nitroso-furosemide** in furosemide active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method.[1]

| Parameter | Value |
|-----------------------------------|-------------------------|
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 ppm) |
| Linearity Range | 0.1 to 20 ng/mL |
| Correlation Coefficient (r^2) | >0.998 |
| Recovery | 89.5% to 112.0% |
| Precision (%RSD) | 0.61% to 4.42% |

Experimental Protocol

1. Materials and Reagents

- **N-Nitroso-furosemide** reference standard
- Furosemide API
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Ammonium Formate
- Formic Acid
- 0.22 µm PVDF syringe filters

2. Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh and dissolve 1.00 mg of **N-nitroso-furosemide** reference standard in 1.0 mL of methanol in a 5 mL polypropylene tube.
- **Working Standard Solutions:** Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards at desired concentrations (e.g., 0.1, 0.2, 1.0, 2.0, 5.0, 10, and 20 ng/mL).

3. Sample Preparation

- Accurately weigh 20 mg of the furosemide API sample into a suitable container.
- Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water as a diluent.
- Vortex the sample for 10-15 minutes to ensure complete dissolution.
- Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm.
- Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.
- Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid.
- Gradient Program:

| Time (min) | % B |
|------------|-----|
| 0.00 | 10 |
| 2.00 | 10 |
| 4.00 | 30 |
| 7.00 | 30 |
| 10.00 | 40 |
| 15.00 | 40 |
| 16.00 | 98 |
| 18.00 | 98 |
| 18.10 | 10 |

| 21.00 | 10 |

- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
|----------------------|---------------|--------------------|
| N-Nitroso-furosemide | 359.9 | 282.9 (Quantifier) |

| N-Nitroso-furosemide | 359.9 | 313.9 (Qualifier) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **N-nitroso-furosemide** in a furosemide drug substance.

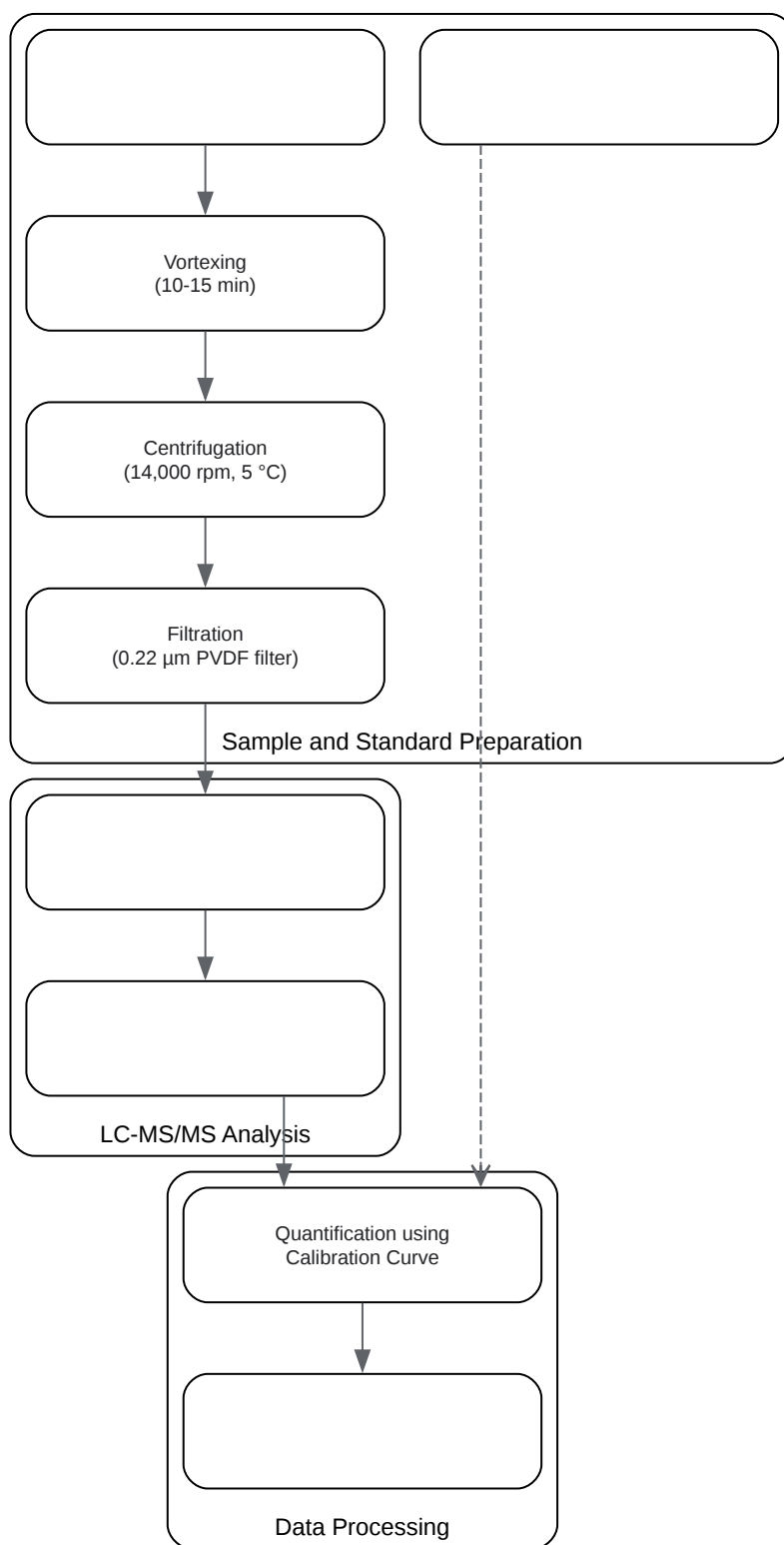


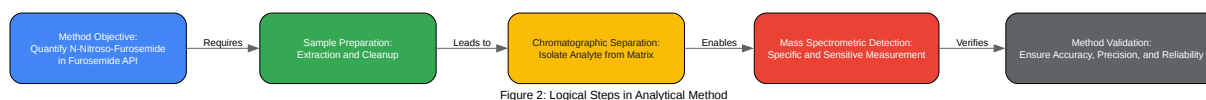
Figure 1: Experimental Workflow for N-Nitroso-Furosemide Analysis

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Caption: Workflow for **N-Nitroso-Furosemide** Analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.



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Caption: Logical Progression of the Analytical Method.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Determination of N-Nitroso-Furosemide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13425972#analytical-methods-for-n-nitroso-furosemide-detection>]

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